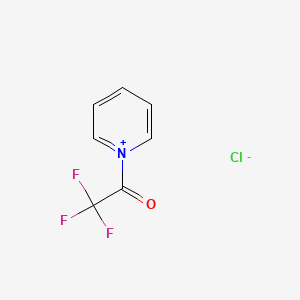
1-(Trifluoroacetyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(Trifluoroacetyl)pyridin-1-ium chloride typically involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a chlorinating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 80°C.
Solvent: Acetonitrile is commonly used as the solvent.
Reaction Time: The reaction is usually allowed to proceed overnight to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Trifluoroacetyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions vary but often include substituted pyridinium compounds and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoroacetyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which 1-(Trifluoroacetyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoroacetyl)pyridin-1-ium chloride can be compared with other pyridinium salts and trifluoroacetyl-containing compounds:
Similar Compounds: Pyridinium chloride, 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride, cetylpyridinium chloride.
Uniqueness: The presence of the trifluoroacetyl group imparts unique reactivity and stability to the compound, making it distinct from other pyridinium salts. This group also enhances its ability to participate in specific chemical reactions and interact with biological targets.
Eigenschaften
CAS-Nummer |
95193-31-0 |
|---|---|
Molekularformel |
C7H5ClF3NO |
Molekulargewicht |
211.57 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-pyridin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C7H5F3NO.ClH/c8-7(9,10)6(12)11-4-2-1-3-5-11;/h1-5H;1H/q+1;/p-1 |
InChI-Schlüssel |
KMNUJXSQGSRXDS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C(=O)C(F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


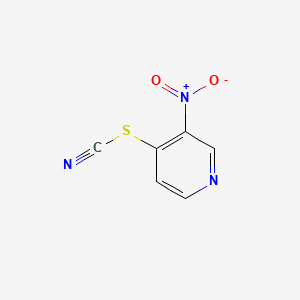
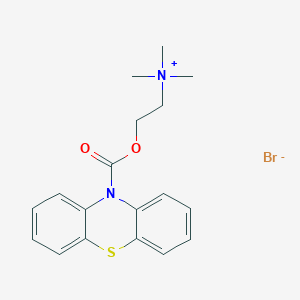
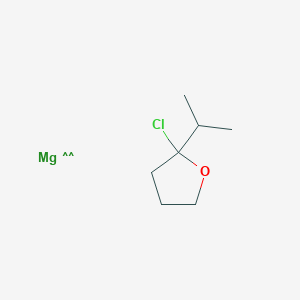
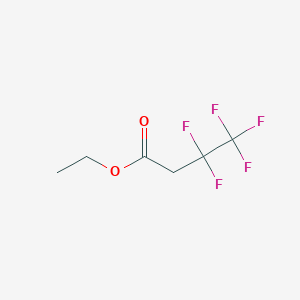
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
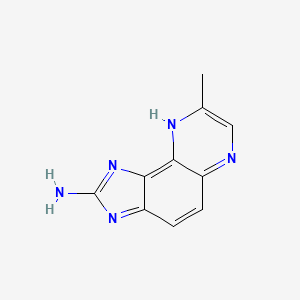

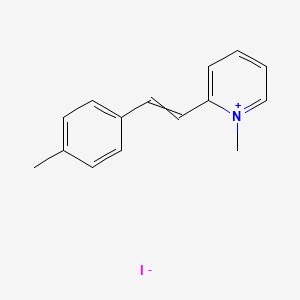
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)

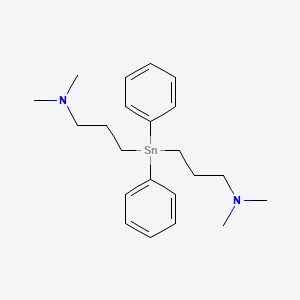
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
